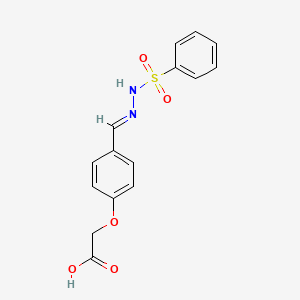![molecular formula C19H22N4O4S B12011237 ethyl {[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12011237.png)
ethyl {[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del acetato de {[1,3-dimetil-7-(3-metilbencil)-2,6-dioxo-2,3,6,7-tetrahidro-1H-purin-8-il]sulfanil} etilo típicamente involucra múltiples pasos, comenzando con precursores fácilmente disponibles. El proceso a menudo incluye los siguientes pasos:
Formación del núcleo de purina: Esto involucra la condensación de aminas y aldehídos apropiados bajo condiciones controladas.
Introducción del grupo sulfanil: Este paso generalmente requiere el uso de reactivos de tiol en condiciones suaves para evitar la degradación del núcleo de purina.
Esterificación: El paso final involucra la esterificación del compuesto intermedio con acetato de etilo en condiciones ácidas o básicas.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados, probablemente debido a su naturaleza especializada y demanda comercial limitada. los principios generales de la síntesis orgánica, como los procesos por lotes y las técnicas de flujo continuo, se pueden aplicar para escalar la producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El acetato de {[1,3-dimetil-7-(3-metilbencil)-2,6-dioxo-2,3,6,7-tetrahidro-1H-purin-8-il]sulfanil} etilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores comunes como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, especialmente en el grupo sulfanil.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Haluros de alquilo, nucleófilos como aminas y tioles.
Principales Productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede conducir a la formación de alcoholes o aminas .
Aplicaciones Científicas De Investigación
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluyendo la inhibición de enzimas y la unión a receptores.
Medicina: Explorado por sus potenciales efectos terapéuticos, como las propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del acetato de {[1,3-dimetil-7-(3-metilbencil)-2,6-dioxo-2,3,6,7-tetrahidro-1H-purin-8-il]sulfanil} etilo involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores y otras proteínas. Los efectos del compuesto están mediados a través de vías que involucran la unión a estos objetivos, lo que lleva a cambios en los procesos y funciones celulares .
Comparación Con Compuestos Similares
Compuestos Similares
- Acetato de {[1,3-dimetil-7-(4-metilbencil)-2,6-dioxo-2,3,6,7-tetrahidro-1H-purin-8-il]sulfanil} etilo .
- 1,3-Dimetil-7-(3-metilbencil)-8-{[2-(4-morfolinil)etil]sulfanil}-3,7-dihidro-1H-purina-2,6-diona .
Unicidad
El acetato de {[1,3-dimetil-7-(3-metilbencil)-2,6-dioxo-2,3,6,7-tetrahidro-1H-purin-8-il]sulfanil} etilo es único debido a sus características estructurales específicas, como la presencia del grupo sulfanil y el núcleo de purina.
Propiedades
Fórmula molecular |
C19H22N4O4S |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
ethyl 2-[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate |
InChI |
InChI=1S/C19H22N4O4S/c1-5-27-14(24)11-28-18-20-16-15(17(25)22(4)19(26)21(16)3)23(18)10-13-8-6-7-12(2)9-13/h6-9H,5,10-11H2,1-4H3 |
Clave InChI |
PXICLAMZDAZKDC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CSC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B12011167.png)

![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide](/img/structure/B12011184.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011190.png)
![methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B12011193.png)


![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011208.png)


![4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011238.png)

